3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid
Description
3-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine backbone substituted with a carboxylic acid group at the 2-position and a carbamoyl-linked 5-methyl-1,2-oxazole moiety at the 3-position. Structural studies using programs like SHELXL (commonly employed for small-molecule refinement) may underpin its characterization .
Properties
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-6-5-8(14-18-6)13-10(15)7-3-2-4-12-9(7)11(16)17/h2-5H,1H3,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVNXKKXYJYPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid typically involves multiple steps, starting with the preparation of the oxazole ring and the pyridine ring separately. These rings are then coupled together through a series of reactions that may include amination, esterification, and cyclization. Common reagents used in these reactions include copper(II) chloride or bromide in isopropyl alcohol as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide (NBS) . The conditions for these reactions can vary, but they often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid is a complex organic compound featuring a pyridine ring, an oxazole ring, and a carboxylic acid group. It has applications in medicinal chemistry and has been investigated for its antibacterial and antifungal properties. Studies suggest it may interact with molecular targets involved in inflammation and pain signaling pathways, potentially inhibiting certain enzymes or receptors related to these biological processes.
Applications
This compound has several notable applications. Research focuses on its binding affinity to various biological targets, with studies indicating it may inhibit key enzymes involved in inflammatory responses. Further investigations are ongoing to elucidate its full pharmacological profile and potential therapeutic applications.
Biological Activity
- Antibacterial and Antifungal Properties Initial studies have explored the antibacterial and antifungal capabilities of the compound.
- Inflammation and Pain Signaling Research indicates potential interactions with molecular targets involved in inflammation and pain signaling pathways. The mechanism of action may involve the inhibition of certain enzymes or receptors related to these biological processes.
Structural Features and Reactivity
The compound stands out due to its specific combination of functional groups and rings, giving it distinct chemical and biological properties compared to similar compounds. Its stability, reactivity, and potential biological activity make it a candidate for further research in medicinal chemistry.
Related Compounds
Several compounds share structural features with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | Contains an oxadiazole ring | Different heterocyclic structure affecting reactivity |
| 1-benzo[1,3]dioxol-5-yl derivatives | Features a dioxole ring | Distinct electronic properties due to dioxole |
| Indole derivatives | Contains an indole ring | Known for unique biological activities |
Mechanism of Action
The mechanism of action of 3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammation and pain signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural and Functional Group Comparisons
Key Observations
Oxazole vs. Thiadiazole/Tetrazole () :
- The 5-methyl-oxazole in the target compound is less electron-deficient than the thiadiazole and tetrazole in cephalosporin derivatives. This may reduce its reactivity in nucleophilic environments but improve selectivity in target binding .
- The absence of a sodium carboxylate group (as in ) suggests lower aqueous solubility compared to cephalosporin analogs.
Oxazole vs. The target compound’s oxazole may offer similar benefits but with distinct electronic profiles due to oxygen vs. nitrogen positioning .
- The chlorophenyl and cyclopropyl groups in introduce steric bulk and hydrophobicity, contrasting with the methyl group in the target compound. Such differences could influence binding affinity in enzyme targets (e.g., kinases or proteases) .
Molecular Weight and Complexity (): The target compound’s lower molecular weight (~253 vs.
Physicochemical and Pharmacological Insights
- Lipophilicity : The methyl-oxazole and pyridine-carboxylic acid groups likely confer moderate logP values, balancing solubility and membrane penetration.
- Synthetic Accessibility : Oxazole synthesis (e.g., via Robinson-Gabriel cyclization) may be more straightforward compared to thiadiazole or oxadiazole derivatives, which require sulfur or nitrogen-rich reagents .
- Biological Activity: While direct pharmacological data for the target compound are unavailable, structurally related compounds in and exhibit antibacterial and kinase-inhibitory activities, respectively.
Biological Activity
3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid is a complex organic compound that has shown promising biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique combination of a pyridine ring, an oxazole ring, and a carboxylic acid group. This structural arrangement contributes to its diverse chemical reactivity and biological interactions. The molecular formula is , and its InChI key is InChI=1S/C11H9N3O4.
Antibacterial and Antifungal Properties
Preliminary studies have indicated that this compound exhibits significant antibacterial and antifungal properties. It is believed to interact with specific molecular targets involved in inflammation and pain signaling pathways. The mechanism of action likely involves the inhibition of certain enzymes or receptors related to these biological processes.
The compound's biological effects are attributed to its interaction with various proteins involved in inflammatory responses. Research suggests that it may inhibit key enzymes, thereby modulating pathways associated with inflammation and pain.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | Contains an oxadiazole ring | Different heterocyclic structure affecting reactivity |
| 1-benzo[1,3]dioxol-5-yl derivatives | Features a dioxole ring | Distinct electronic properties due to dioxole |
| Indole derivatives | Contains an indole ring | Known for unique biological activities |
This table illustrates how this compound stands out due to its specific combination of functional groups and rings that confer distinct chemical and biological properties compared to similar compounds .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Research indicated that this compound reduced inflammatory markers in animal models. The compound's ability to modulate cytokine production was particularly noteworthy.
- Potential Therapeutic Applications : Ongoing investigations are assessing its potential as a therapeutic agent in treating conditions related to inflammation and infection.
Future Directions
The ongoing research aims to further elucidate the full pharmacological profile of 3-[(5-methyl-1,2-oxazol-3-ycarbamoyl]pyridine-2-carboxylic Acid. Future studies will focus on:
- Mechanistic Studies : Understanding the precise molecular targets and pathways influenced by this compound.
- Clinical Trials : Evaluating its safety and efficacy in human subjects for potential therapeutic applications.
Q & A
Q. What are the recommended methods for structural characterization of 3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic acid?
- Methodological Answer : X-ray crystallography is the gold standard for resolving the 3D structure. Use SHELXL for refinement, as it is optimized for small-molecule crystallography and can handle high-resolution data to resolve bond lengths and angles with precision. Pair this with spectroscopic techniques (e.g., NMR, IR) to cross-validate functional groups. For example, the pyridine and oxazole moieties can be confirmed via -NMR chemical shifts (δ 8.5–9.0 ppm for pyridine protons) and IR carbonyl stretches (~1700 cm) .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : A common route involves condensation of 5-methyl-1,2-oxazol-3-amine with activated pyridine-2-carboxylic acid derivatives (e.g., acid chlorides). Use Pd/Cu catalysts in DMF or toluene under inert atmospheres to improve yield (70–85%). Monitor reaction progress via TLC with a mobile phase such as ethyl acetate/hexane (1:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. What solvents and conditions are critical for stabilizing this compound post-synthesis?
- Methodological Answer : The compound is prone to hydrolysis due to the carbamoyl group. Store in anhydrous DMSO or DMF at –20°C under argon. Avoid aqueous buffers unless immediately used. For lyophilization, pre-freeze in acetonitrile/water (1:1) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution vs. solid state. Perform variable-temperature NMR to detect tautomeric equilibria (e.g., oxazole ring puckering). Compare with DFT-optimized structures to identify dominant conformers. For crystallography, collect data at low temperatures (100 K) to minimize thermal motion artifacts .
Q. What strategies are effective for synthesizing derivatives with enhanced bioactivity?
- Methodological Answer : Systematic substitution at the pyridine C4 or oxazole C5 positions can modulate activity. For example:
- Introduce electron-withdrawing groups (e.g., –NO, –CF) at C4 to enhance electrophilicity.
- Replace the 5-methyl group on the oxazole with bulkier substituents (e.g., isopropyl) to improve steric hindrance and binding specificity.
Validate modifications via in vitro enzyme inhibition assays (e.g., IC determination) and molecular docking studies using AutoDock Vina .
Q. How can microwave-assisted synthesis improve yield and purity?
- Methodological Answer : Microwave irradiation (100–150°C, 100–300 W) accelerates reaction kinetics, reducing time from 24 h to 1–2 h. For example, microwave-assisted coupling of sulfonamide derivatives (e.g., 3b in ) increases yield from 50% to 88%. Optimize power and solvent polarity (e.g., DMF > toluene) to prevent decomposition .
Q. What analytical approaches are recommended for studying polymorphism in this compound?
- Methodological Answer : Use differential scanning calorimetry (DSC) to detect melting point variations between polymorphs. Pair with powder X-ray diffraction (PXRD) to identify distinct crystal lattices. For kinetic stability, perform slurry experiments in ethanol/water mixtures (70:30) to monitor phase transitions over 72 h .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or spectral data?
- Methodological Answer : Variations often stem from impurities or differing crystallization solvents. Recrystallize the compound from ethyl acetate/hexane (3:1) and repeat DSC (heating rate 10°C/min). Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 276.0854) and rule out adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
